molecular formula C17H22N2O4 B2612982 N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide CAS No. 1903437-42-2

N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide

Cat. No.: B2612982
CAS No.: 1903437-42-2
M. Wt: 318.373
InChI Key: KPQZTORFFOBKOB-UHFFFAOYSA-N
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Description

N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide is a complex organic compound with a unique structure that includes a benzoxazepine ring fused with an oxane ring

Scientific Research Applications

N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential biological activity. It could be interesting to explore its potential as a bioactive molecule given the known activity of related compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide typically involves multiple steps. One common method starts with the preparation of the benzoxazepine core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The oxane ring is then introduced through a series of nucleophilic substitution reactions. The final step involves the formation of the carboxamide group, which is typically achieved through the reaction of the intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the benzoxazepine or oxane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Mechanism of Action

The mechanism of action of N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazepine derivatives and oxane-containing molecules. Examples include:

  • N-(2,5-dihydro-6-methyl-3-oxo-1,2,4-triazin-4-yl)acetamide
  • 4-Acetylamino-6-methyl-3-oxo-2,3,4,5-tetrahydro-1,2,4-triazine

Uniqueness

What sets N-[2-(3-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide apart is its unique combination of the benzoxazepine and oxane rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c20-16-12-23-15-4-2-1-3-14(15)11-19(16)8-7-18-17(21)13-5-9-22-10-6-13/h1-4,13H,5-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQZTORFFOBKOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NCCN2CC3=CC=CC=C3OCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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